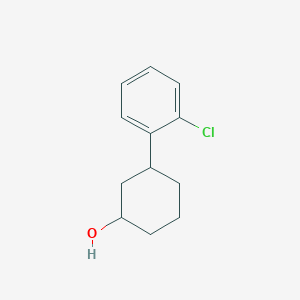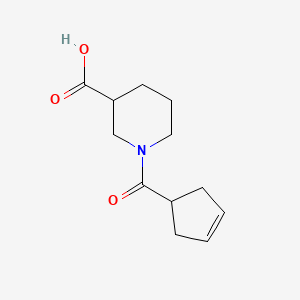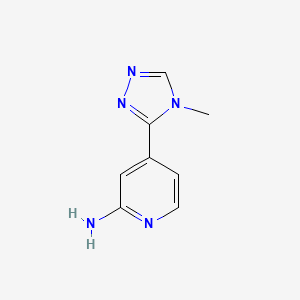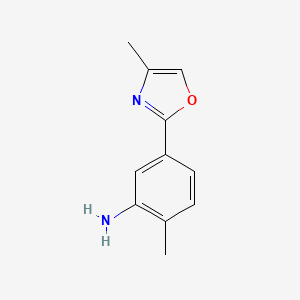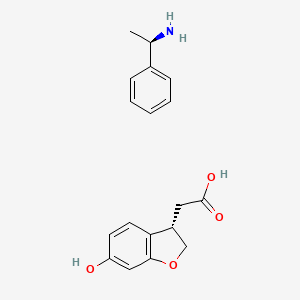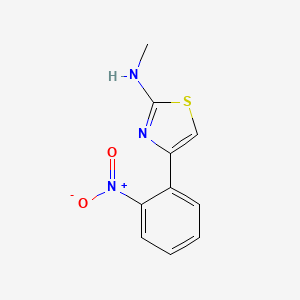
N-methyl-4-(2-nitrophenyl)-1,3-thiazol-2-amine
説明
“N-methyl-4-(2-nitrophenyl)-1,3-thiazol-2-amine” is a compound that contains a thiazole ring, which is a heterocyclic compound with a five-membered C3NS ring. The molecule also contains a nitrophenyl group and a methylamine group .
Synthesis Analysis
While the specific synthesis pathway for this compound isn’t available, similar compounds are often synthesized through condensation reactions or through the reaction of primary amines with alpha-haloketones .Molecular Structure Analysis
The molecule contains a thiazole ring, which is aromatic and therefore contributes to the stability of the molecule. The nitro group is an electron-withdrawing group, which can impact the reactivity of the molecule .Chemical Reactions Analysis
The presence of the nitro group makes this molecule a potential participant in nucleophilic aromatic substitution reactions. The amine group could also undergo reactions typical for amines, such as acylation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on factors like its crystalline structure and the presence of functional groups. For example, the presence of an amine group could allow for hydrogen bonding, impacting the compound’s solubility .科学的研究の応用
Reduction of Toxic Substances in Food
Lactic acid bacteria (LAB) have been found effective in reducing toxic substances in food, including N-nitrosamines, heterocyclic amines, and others. LAB can decrease these harmful substances through adsorption or degradation, leveraging peptidoglycans on their cell wall to bind and eliminate heterocyclic amines and other toxic substances. Moreover, LAB can indirectly reduce the content of these toxic substances by lowering their precursors or suppressing the growth of amino acid decarboxylase-positive bacteria, thus diminishing the accumulation of biogenic amines and N-nitrosamines. This process enhances food safety and provides a natural method for the reduction of toxic substances in food products (Shao et al., 2021).
Degradation of Nitrogen-containing Hazardous Compounds
Advanced oxidation processes have been identified as effective methods for mineralizing nitrogen-containing compounds, improving the efficacy of treatment schemes for water contaminated by industrial activities. These processes are particularly important for the degradation of amino and azo compounds resistant to conventional degradation methods. The use of ozone, Fenton processes, and hybrid methods under optimized conditions has shown high efficiency in degrading a wide range of nitrogen-containing compounds, including aliphatic and aromatic amines, dyes, and pesticides. This review underscores the necessity of developing technologies focused on the complete degradation of these recalcitrant compounds to mitigate their environmental impact (Bhat & Gogate, 2021).
Synthesis of Heterocyclic Compounds
The chemistry of certain compounds, such as 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-ones, demonstrates their value as building blocks for synthesizing a wide range of heterocyclic compounds. These include pyrazolo-imidazoles, thiazoles, and more, showcasing the versatility of these compounds in the synthesis of heterocycles. This research area provides an overview of recent progress and highlights the unique reactivity of such compounds, offering mild reaction conditions for generating a diverse array of heterocyclic compounds and dyes. The significance of these compounds in the synthesis of heterocyclic structures opens avenues for developing novel materials and pharmaceuticals (Gomaa & Ali, 2020).
将来の方向性
特性
IUPAC Name |
N-methyl-4-(2-nitrophenyl)-1,3-thiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2S/c1-11-10-12-8(6-16-10)7-4-2-3-5-9(7)13(14)15/h2-6H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXVLTSPWCPQVCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC(=CS1)C2=CC=CC=C2[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-4-(2-nitrophenyl)-1,3-thiazol-2-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



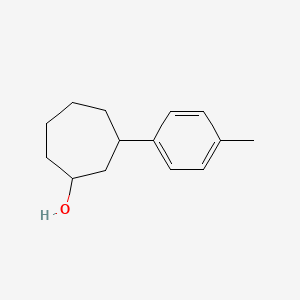
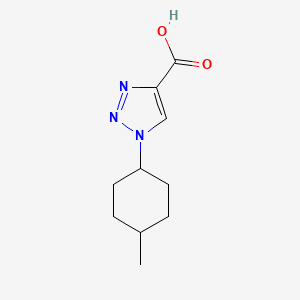
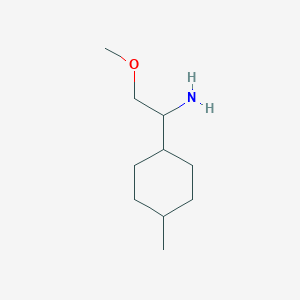

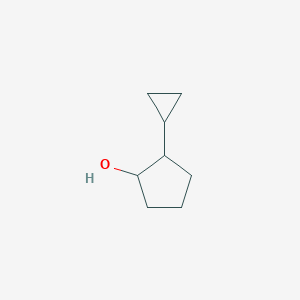
![N-[1-(1,3-thiazol-2-yl)ethyl]cyclohexanamine](/img/structure/B1427221.png)
